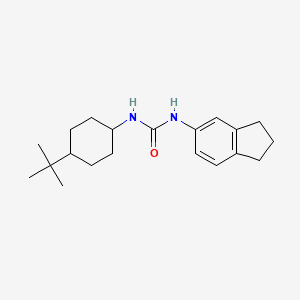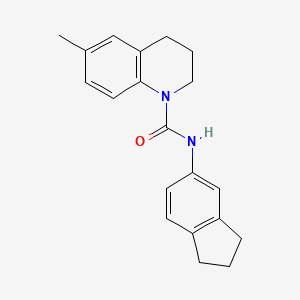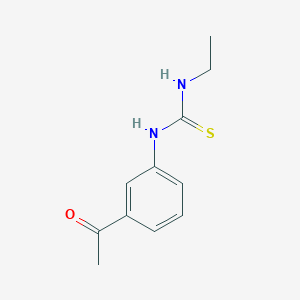
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as KB-R7943, is a potent inhibitor of the reverse mode of the sodium-calcium exchanger (NCX). It has been widely used in scientific research to study the role of NCX in various physiological and pathological conditions.
Mecanismo De Acción
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea inhibits the reverse mode of NCX by binding to the cytoplasmic side of the exchanger and blocking the transport of calcium ions. It has been shown to be highly selective for the reverse mode of NCX and does not affect the forward mode of NCX or other ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing calcium overload, protecting cells from ischemia-reperfusion injury, and improving cardiac function in animal models of heart failure. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is its high selectivity for the reverse mode of NCX, which makes it a useful tool for studying the role of NCX in various physiological and pathological conditions. However, it is important to note that this compound can have off-target effects and should be used with caution in experimental settings. Additionally, the optimal concentration of this compound for different experimental systems may vary, and it is important to determine the appropriate concentration for each experiment.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is the development of more potent and selective NCX inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of NCX in other physiological and pathological conditions, such as cancer and inflammation. Finally, the development of novel drug delivery systems for this compound may improve its therapeutic potential in various diseases.
In conclusion, this compound is a potent inhibitor of the reverse mode of NCX that has been widely used in scientific research to study the role of NCX in various physiological and pathological conditions. Its high selectivity for the reverse mode of NCX makes it a useful tool for studying the mechanisms of NCX-mediated calcium signaling. However, its off-target effects and optimal concentration for different experimental systems should be carefully considered. Future research on this compound may lead to the development of more potent and selective NCX inhibitors and novel drug delivery systems for various diseases.
Aplicaciones Científicas De Investigación
N-(4-tert-butylcyclohexyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been used extensively in scientific research to study the role of NCX in various physiological and pathological conditions, including cardiac diseases, stroke, epilepsy, and neurodegenerative disorders. It has been shown to inhibit the reverse mode of NCX, which is responsible for the influx of calcium into cells, leading to calcium overload and cell death. By blocking the reverse mode of NCX, this compound can protect cells from calcium overload and prevent cell death.
Propiedades
IUPAC Name |
1-(4-tert-butylcyclohexyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-20(2,3)16-8-11-17(12-9-16)21-19(23)22-18-10-7-14-5-4-6-15(14)13-18/h7,10,13,16-17H,4-6,8-9,11-12H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNPVSZCIXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4286516.png)


![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4286530.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
![2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4286536.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)






